(4-Chloro-2-methoxyphenyl)(methyl)sulfane
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Overview
Description
(4-Chloro-2-methoxyphenyl)(methyl)sulfane is an organic compound that belongs to the class of aromatic sulfides It is characterized by the presence of a chloro group, a methoxy group, and a methylsulfane group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxyphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-methoxyphenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then reduced to the desired sulfane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides and sulfones.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction: The compound can be reduced to remove the chloro or methoxy groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Dechlorinated or demethoxylated products.
Scientific Research Applications
(4-Chloro-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl methyl sulfone: Similar structure but with a sulfone group instead of a sulfane group.
4-Chloro-2-methoxyphenol: Lacks the methylsulfane group but shares the chloro and methoxy groups.
Chloromethyl methyl sulfide: Contains a chloromethyl group instead of a chloro and methoxy group.
Uniqueness
(4-Chloro-2-methoxyphenyl)(methyl)sulfane is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and methoxy groups on the aromatic ring, along with the methylsulfane group, allows for diverse chemical transformations and interactions.
Properties
IUPAC Name |
4-chloro-2-methoxy-1-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYQCOWJNAGGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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